(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Overview
Description
(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C12H9F6NO2 and its molecular weight is 313.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.05374750 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxazolidinones as Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone that has been clinically developed, showcases near-complete oral bioavailability alongside favorable pharmacokinetic and toxicity profiles. Its efficacy against common gram-positive pathogens in experimental models and clinical trials underscores the potential of oxazolidinones as alternatives to glycopeptides and streptogramins for treating serious infections due to resistant gram-positive organisms. Further modifications of the oxazolidinone nucleus may yield agents with greater potency and novel spectra of activity (Diekema & Jones, 2000).
Development and Investigation of Related Compounds
Research has also focused on the development and investigation of compounds with similar structural characteristics, demonstrating potential antineoplastic and antimicrobial properties. For example, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been studied for over 15 years, showing excellent cytotoxic properties and greater tumor-selective toxicity. These compounds have modes of action including apoptosis induction, reactive oxygen species generation, certain caspases activation, and mitochondrial function effects, also displaying promising antimalarial and antimycobacterial properties. Their structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability have been presented, suggesting their potential as antineoplastic drug candidates (Hossain et al., 2020).
New Derivatives with Improved Activity
Considerable efforts have been made to find new oxazolidinone-based antibacterial agents with an improved biological profile. A vast number of oxazolidinone derivatives are under study, with many application patents appearing in recent years. This ongoing research activity, primarily led by private companies, aims to identify the critical features responsible for the activity of these compounds. Despite the significant progress, it remains to be seen whether any of these new oxazolidinones will reach the market soon (Poce et al., 2008).
Properties
IUPAC Name |
(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDCVTXTYVGRO-SSDLBLMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875444-03-4, 875444-06-7 | |
Record name | rel-(4R,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875444-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875444-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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